molecular formula C18H13Cl2N3OS B10936465 2-{[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide

2-{[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B10936465
M. Wt: 390.3 g/mol
InChI Key: BMYVEJWTZBGQKF-UHFFFAOYSA-N
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Description

2-{[4-(3,5-Dichlorophenyl)-2-pyrimidinyl]sulfanyl}-N~1~-phenylacetamide is a synthetic organic compound characterized by the presence of a dichlorophenyl group, a pyrimidinyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3,5-Dichlorophenyl)-2-pyrimidinyl]sulfanyl}-N~1~-phenylacetamide typically involves the following steps:

    Formation of the Pyrimidinyl Intermediate: The pyrimidinyl intermediate can be synthesized by reacting 3,5-dichlorobenzonitrile with appropriate reagents under controlled conditions.

    Thioether Formation: The pyrimidinyl intermediate is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: Finally, the thioether intermediate is reacted with phenylacetyl chloride in the presence of a base to form the desired phenylacetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3,5-Dichlorophenyl)-2-pyrimidinyl]sulfanyl}-N~1~-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the pyrimidinyl or phenylacetamide moieties.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Reduced Derivatives: Formed through reduction reactions.

    Substituted Derivatives: Formed through substitution reactions on the aromatic rings.

Scientific Research Applications

2-{[4-(3,5-Dichlorophenyl)-2-pyrimidinyl]sulfanyl}-N~1~-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

    Materials Science: It is explored for its properties in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-{[4-(3,5-Dichlorophenyl)-2-pyrimidinyl]sulfanyl}-N~1~-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(2,4-Dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-isopropyl-N-phenylacetamide
  • 2-{[4-(2,4-Dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-isopropyl-N-phenylacetamide

Uniqueness

2-{[4-(3,5-Dichlorophenyl)-2-pyrimidinyl]sulfanyl}-N~1~-phenylacetamide is unique due to its specific structural features, such as the combination of a dichlorophenyl group and a pyrimidinyl group linked by a thioether bond. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H13Cl2N3OS

Molecular Weight

390.3 g/mol

IUPAC Name

2-[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl-N-phenylacetamide

InChI

InChI=1S/C18H13Cl2N3OS/c19-13-8-12(9-14(20)10-13)16-6-7-21-18(23-16)25-11-17(24)22-15-4-2-1-3-5-15/h1-10H,11H2,(H,22,24)

InChI Key

BMYVEJWTZBGQKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=N2)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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